6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Overview
Description
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine with suitable nucleophiles under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can lead to the formation of pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted pyrido[3,2-d]pyrimidin-4(3H)-one derivatives .
Scientific Research Applications
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloropyrido[3,2-d]pyrimidine
- 7-Amino-4-chloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidin-4,7-diamines
Uniqueness
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural feature allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALXPGJSHTRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443012 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-33-9 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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